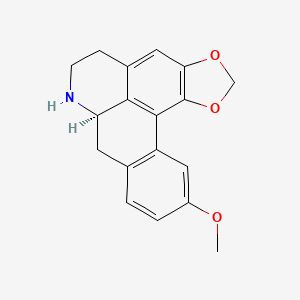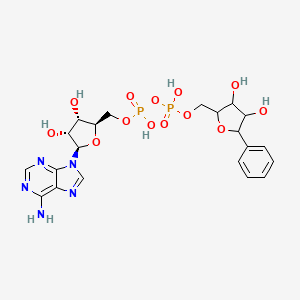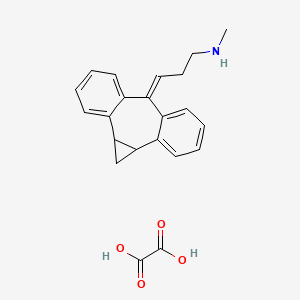![molecular formula C20H22N4O2 B1197702 6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1197702.png)
6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives exhibit potential as anticancer agents. A study by Nowak et al. (2014) demonstrated the synthesis of these derivatives and their cytotoxicity against A549 and HT29 cell lines, indicating promising anticancer activities (Nowak et al., 2014).
Structural Analysis
Chumakov et al. (2006) reported on the crystal structures of similar compounds, providing insights into their molecular configurations and potential interactions with biological targets (Chumakov et al., 2006).
Anticancer and Antiproliferative Properties
Shao et al. (2014) explored compounds with a structure including 4-morpholinoquinazolin-6-yl, finding them to be potent PI3K inhibitors and anticancer agents. Their study highlighted the antiproliferative activities of these compounds against various cancer cell lines (Shao et al., 2014).
Antiviral Activities
Selvam et al. (2007) synthesized 2,3-disubstituted quinazolin-4(3H)-ones, demonstrating significant antiviral activities against various viruses, including influenza and severe acute respiratory syndrome corona, thus highlighting their potential in antiviral therapy (Selvam et al., 2007).
Reactivity and Synthesis
Fathalla et al. (2002) examined the reactivity of morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide, a related compound, providing valuable information on its chemical reactivity and potential applications in the synthesis of pharmaceuticals (Fathalla et al., 2002).
Potential in Anti-inflammatory and Antitumor Applications
Kumar et al. (2018) explored quinolone substituted quinazolinones, demonstrating their potential as anti-inflammatory and anticancer agents. These findings reveal the diverse therapeutic applications of quinazolinone derivatives (Kumar et al., 2018).
Eigenschaften
Produktname |
6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone |
|---|---|
Molekularformel |
C20H22N4O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-[4-(2-morpholin-4-ylethylamino)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C20H22N4O2/c25-18-8-4-2-6-16(18)20-22-17-7-3-1-5-15(17)19(23-20)21-9-10-24-11-13-26-14-12-24/h1-8,25H,9-14H2,(H,21,22,23) |
InChI-Schlüssel |
XVAZSZOISVGIDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




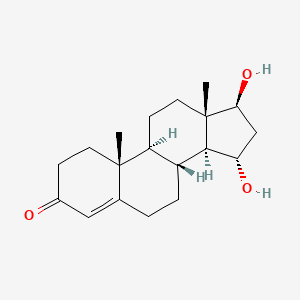
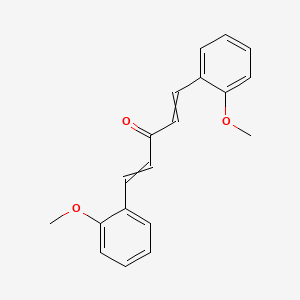
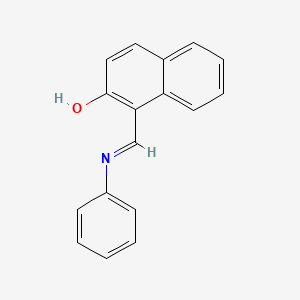

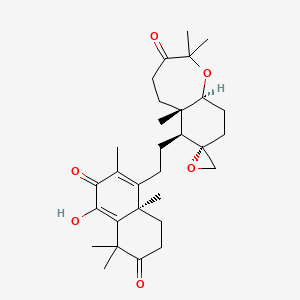
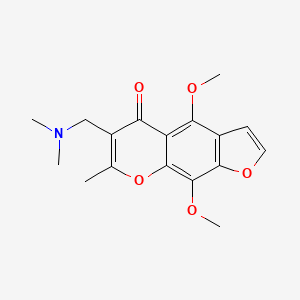
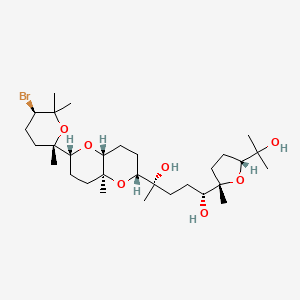
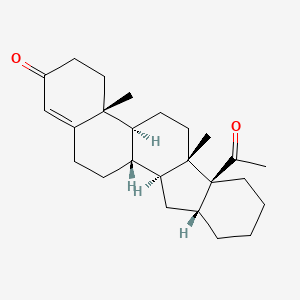
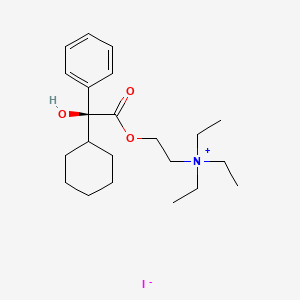
![2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B1197633.png)
